tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans

PROTAC linkerology Ternary complex cooperativity Targeted protein degradation

tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans (molecular formula C₁₄H₂₃NO₃, MW 253.3 g/mol) is a trans-1,4-disubstituted cyclohexyl building block that combines a Boc-protected amine with a terminal propargyl ether. Its structural architecture positions it within the class of bifunctional PROTAC linker precursors and click-chemistry handles.

Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
Cat. No. B13490690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)OCC#C
InChIInChI=1S/C14H23NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,15,16)
InChIKeySEUXOTQECLFMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans: Procurement-Relevant Chemical Identity and Class Context


tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans (molecular formula C₁₄H₂₃NO₃, MW 253.3 g/mol) is a trans-1,4-disubstituted cyclohexyl building block that combines a Boc-protected amine with a terminal propargyl ether. Its structural architecture positions it within the class of bifunctional PROTAC linker precursors and click-chemistry handles. The trans stereochemistry enforces a rigid, equatorially disubstituted chair conformation that projects the alkyne moiety away from the Boc-amine terminus into an extended, solvent-exposed orientation, a feature that has been mechanistically linked to superior degradation cooperativity in PROTAC development [1]. Closely related analogs include the cis isomer, PEG-based propargyl linkers (e.g., Propargyl-PEG1-Boc), and non-ether alkyne variants such as tert-butyl (trans-4-(prop-2-yn-1-yl)cyclohexyl)carbamate .

Why Generic Substitution Fails for tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans in Linker-Dependent Applications


In PROTAC-mediated targeted protein degradation, the linker is not a passive spacer but an active determinant of ternary complex formation, degradation cooperativity, and cellular efficacy [1]. Simply substituting any propargyl- or Boc-containing building block is insufficient because stereochemistry at the 1,4-cyclohexyl ring directly controls the conformational ensemble available to the final degrader. The trans isomer enforces a rigid equatorial-equatorial chair conformation that projects the pendant functional groups outward in a stick-out orientation; the cis isomer collapses into a folded-back conformation that engages in intramolecular and protein-surface interactions, weakening ternary complex cooperativity and reducing degradation efficiency [2]. PEG-based alkyne linkers, while commonly used, introduce greater conformational entropy and can alter physicochemical properties such as lipophilicity and metabolic stability in ways that are not interchangeable with the cyclohexyl scaffold [2]. Therefore, procurement of the correct stereoisomer and linker chemistry is a non-negotiable variable in PROTAC structure-activity relationships.

Quantitative Differentiation Evidence for tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans Versus Key Comparators


Trans vs. Cis 1,4-Cyclohexyl Stereochemistry: Degradation Cooperativity and Cellular Efficacy

In the LRRK2 PROTAC system, the trans-cyclohexyl degrader XL01126 achieves profoundly greater degradation cooperativity and cellular potency than its cis-cyclohexyl epimer XL01134, despite a ≥2.5-fold weaker binary binding affinity to the VHL E3 ligase. This establishes that the trans stereochemistry provides a functional advantage inaccessible to the cis isomer in ternary complex-driven pharmacology [1]. Since the target compound bears the identical trans-1,4-cyclohexyl stereochemistry with orthogonal functional handles, it serves as a direct synthetic entry point to trans-configured PROTAC linkers.

PROTAC linkerology Ternary complex cooperativity Targeted protein degradation

VHL Binary Binding Affinity Across Molecular Matched Pairs: Consistently Weaker Trans Binding Drives Superior Ternary Complex Pre-organization

Across a series of four cis/trans molecular matched pairs (MMPs) spanning full PROTACs to truncated VHL ligands, the trans-cyclohexyl compounds consistently exhibited weaker VHL binding, with Kd ratios (trans/cis) ranging from 1.52 to 2.51. This uniform trend, measured by fluorescence polarization and confirmed by ITC, indicates that the trans linker adopts a rigid stick-out conformation that disfavors the back-folded binding mode accessible to cis linkers, thereby pre-organizing the degrader for productive ternary complex assembly [1]. The target compound's trans configuration ensures that linkers built from it will inherit this pre-organization bias.

E3 ligase binding Structure-activity relationship Isothermal titration calorimetry

Structural Basis of Trans Linker Conformation: Rigid Stick-Out vs. Cis Folded-Back Binding Mode

Co-crystal structures of truncated VHL ligands (MP-1-21 trans, resolution 2.19 Å; MP-1-39 cis, resolution 2.05 Å) bound to the VCB complex reveal fundamentally different linker conformations. The trans linker adopts a rigid chair conformation with both substituents equatorial, extending into the solvent channel without forming stabilizing protein contacts. The cis linker collapses into a back-folded conformation engaged in long-range interactions (<4 Å) with VHL residues Tyr97, Tyr98, Pro99, and the hydroxyproline-benzylic moiety [1]. These structural data explain why the trans configuration favors ternary complex formation—the pre-extended conformation is poised to recruit the target protein without requiring the energetic penalty of unfolding from a back-folded state. Building blocks like the target compound that enforce trans geometry thus provide a structurally validated foundation for PROTAC design.

X-ray crystallography Linker conformation Structure-based design

Propargyl Ether vs. Direct Alkyne Attachment: Modulation of Linker Physicochemical and Synthetic Properties

The target compound features a prop-2-yn-1-yloxy (propargyl ether) linkage that distinguishes it from compounds bearing a direct prop-2-yn-1-yl substituent (e.g., CAS 1809337-35-6, MW 237.34). The ether oxygen introduces a hydrogen-bond acceptor that can modulate aqueous solubility and reduce clogP relative to the all-carbon analog, while the O–CH₂–C≡CH geometry provides a slightly longer and more conformationally flexible tether between the cyclohexyl core and the click-reactive alkyne terminus . This additional degree of freedom, combined with the rigid cyclohexyl scaffold, allows fine-tuning of the spatial relationship between the E3 ligase ligand and the target-protein ligand in the final PROTAC. The Boc protecting group further enables orthogonal deprotection under mild acidic conditions (TFA/CH₂Cl₂), preserving the alkyne for subsequent CuAAC conjugation .

Click chemistry Physicochemical optimization Synthetic tractability

Oral Bioavailability and Blood-Brain Barrier Penetration of Trans-Cyclohexyl Linker-Containing PROTACs

The trans-cyclohexyl linker-containing PROTAC XL01126 achieves oral bioavailability (F = 15%) and blood-brain barrier penetration in mice, properties that are directly attributable to the linker's contribution to the overall physicochemical profile of the degrader [1]. While the target compound is a building block and not the final drug, the demonstrated capability of trans-cyclohexyl linkers to support favorable ADME properties in a full PROTAC context provides procurement rationale: linkers built from this scaffold have a validated translational path to in vivo applications, unlike many uncharacterized linker chemotypes.

Pharmacokinetics Oral bioavailability CNS drug delivery

Consistent Cellular Degradation Potency Across Multiple Cell Lines

XL01126, the trans-cyclohexyl PROTAC, achieves DC50 values of 15–72 nM and Dmax of 82–90% across multiple cell lines, with degradation half-lives of 0.6–2.4 hours [1]. This consistent potency profile validates that the trans-cyclohexyl linker scaffold does not introduce cell-type-dependent variability in degradation efficiency, a common liability with more flexible linker systems. While the target compound is a precursor building block, its trans geometry recapitulates the stereochemical determinant of this robust cellular pharmacology.

Cellular pharmacology DC50 Protein degradation kinetics

High-Impact Application Scenarios for tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans


Synthesis of Trans-Cyclohexyl VHL-Recruiting PROTACs with Superior Degradation Cooperativity

The compound serves as a key intermediate for constructing PROTACs where the trans-cyclohexyl linker enforces a rigid stick-out conformation that pre-organizes the degrader for cooperative ternary complex formation. As demonstrated by XL01126, linkers derived from this stereochemistry can achieve cooperativity factors (α = 5.7) that are >4-fold higher than cis analogs, translating to faster degradation kinetics (t₁/₂ = 1.2 h vs. 2.7 h) and higher maximal degradation (Dmax = 82% vs. 59%) [1]. The Boc group is deprotected to expose the amine for coupling to an E3 ligase ligand (e.g., VHL or CRBN ligand), while the terminal alkyne undergoes CuAAC click chemistry with an azide-functionalized target-protein ligand, enabling modular, convergent assembly of the full PROTAC.

Click Chemistry-Enabled Bioconjugation and Chemical Probe Synthesis

The terminal alkyne moiety is a competent participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioorthogonal conjugation to azide-bearing biomolecules, fluorescent reporters, affinity tags, or surface-functionalized materials. The trans-cyclohexyl scaffold provides a rigid, non-collapsible spacer that maintains spatial separation between the conjugated entities, which is particularly valuable for constructing activity-based probes, pull-down reagents, and imaging agents where defined geometry is required [1]. The Boc-protected amine can be unveiled post-conjugation for further derivatization, offering sequential functionalization not available with simpler propargyl linkers like Propargyl-PEG1-Boc .

Structure-Activity Relationship (SAR) Studies of Linker Conformation in Targeted Protein Degradation

The compound enables systematic SAR exploration of how linker stereochemistry and composition affect PROTAC pharmacology. By comparing PROTACs built from the trans-cyclohexyl propargyl ether building block with those constructed from the cis isomer, PEG-based linkers, or direct-alkyne variants, researchers can decouple the contributions of stereochemistry, linker length, hydrogen-bonding capacity, and conformational flexibility to degradation potency, selectivity, and pharmacokinetics. The high-resolution co-crystal structures available for trans-cyclohexyl VHL ligands (PDB 9EQM) provide a structural framework for rational design [2].

Development of Orally Bioavailable and CNS-Penetrant Degraders

For programs aiming to deliver PROTACs orally or to the central nervous system, the trans-cyclohexyl linker scaffold has been clinically translationally validated: XL01126 achieves 15% oral bioavailability and crosses the blood-brain barrier in mice [3]. Building blocks like the target compound that preserve the trans-cyclohexyl geometry and ether functionality provide a starting point for linker optimization campaigns targeting neurodegenerative diseases (e.g., Parkinson's disease via LRRK2 degradation) or other CNS indications where oral dosing is preferred.

Quote Request

Request a Quote for tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.